molecular formula C7H9NO2 B14904684 Hexahydrocyclopenta[c]pyrrole-1,5-dione

Hexahydrocyclopenta[c]pyrrole-1,5-dione

Cat. No.: B14904684
M. Wt: 139.15 g/mol
InChI Key: NDLALDXERYOECH-UHFFFAOYSA-N
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Description

Hexahydrocyclopenta[c]pyrrole-1,5-dione is a heterocyclic compound with the molecular formula C7H9NO2 It is a derivative of pyrrole, a five-membered nitrogen-containing ring, and is characterized by its unique hexahydrocyclopenta structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexahydrocyclopenta[c]pyrrole-1,5-dione can be synthesized through several methods. One common approach involves the cyclization of 3-cyanoketones under base-assisted conditions. This method allows for the efficient assembly of the compound from readily available precursors . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Hexahydrocyclopenta[c]pyrrole-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to improve reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while substitution reactions can produce a wide range of N-substituted pyrroles .

Scientific Research Applications

Hexahydrocyclopenta[c]pyrrole-1,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of hexahydrocyclopenta[c]pyrrole-1,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit bacterial enzymes, leading to antibacterial activity . The exact pathways and targets depend on the specific structure and functional groups of the derivatives.

Comparison with Similar Compounds

Hexahydrocyclopenta[c]pyrrole-1,5-dione can be compared with other similar compounds, such as pyrano[3,4-c]pyrroles and other pyrrole derivatives . These compounds share a similar core structure but differ in their functional groups and ring systems. The uniqueness of this compound lies in its hexahydrocyclopenta structure, which imparts distinct chemical and biological properties.

List of Similar Compounds

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

1,2,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-3,5-dione

InChI

InChI=1S/C7H9NO2/c9-5-1-4-3-8-7(10)6(4)2-5/h4,6H,1-3H2,(H,8,10)

InChI Key

NDLALDXERYOECH-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC(=O)C2CC1=O

Origin of Product

United States

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